1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine
Overview
Description
1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine, also known as BBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BBTP is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, such as the serotonin and dopamine systems. 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been found to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been found to have various biochemical and physiological effects. In animal studies, 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has also been found to decrease the levels of corticosterone, which is a hormone that is associated with stress.
Advantages and Limitations for Lab Experiments
1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine also has some limitations, such as its relatively low aqueous solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Another direction is to explore its potential applications in other fields of research, such as cancer biology and immunology. Additionally, there is a need to develop new synthetic methods for 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine that can improve its yield and purity.
Scientific Research Applications
1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been studied for its potential applications in various fields of research, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been found to exhibit anxiolytic and antidepressant-like effects in animal models. In medicinal chemistry, 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been studied as a potential lead compound for the development of novel drugs for the treatment of anxiety and depression. In drug discovery, 1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine has been used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-ethylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2OS/c1-2-17-7-9-18(10-8-17)15(19)12-20-11-13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYEZCJBVQSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)sulfanyl]-1-(4-ethylpiperazin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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